(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a difluoromethyl group and a hydroxypyrrolidine ring, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using difluoromethylation reagents, which can be achieved through various methods, including metal-catalyzed reactions.
Hydroxylation: The hydroxyl group is introduced through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The difluoromethyl group can be reduced under specific conditions to yield different fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the difluoromethyl group may produce a monofluoromethyl derivative.
Scientific Research Applications
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: A similar compound with slight structural variations.
tert-butyl 2-(trifluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a trifluoromethyl group instead of a difluoromethyl group.
tert-butyl 2-(fluoromethyl)-4-hydroxypyrrolidine-1-carboxylate: Contains a monofluoromethyl group.
Uniqueness
(2S,4S)-tert-butyl 2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a difluoromethyl group and a hydroxyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-5-6(14)4-7(13)8(11)12/h6-8,14H,4-5H2,1-3H3/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUBQHUBZNSRIH-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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